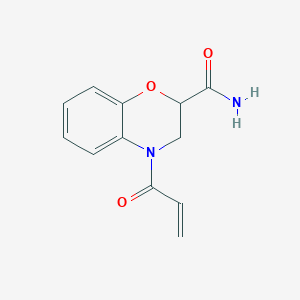

4-Prop-2-enoyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-Prop-2-enoyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide” is a chemical compound. It is related to the class of 2,3-dihydro-1,4-benzoxathiine derivatives, which are important biologically active heterocyclic compounds . These compounds have received considerable attention in chemical, agrochemical, medicinal, and pharmaceutical research because they have been used as anticancer agents, artificial sweeteners, estrogenic agents, antioxidants, serotonin (5-HT 2C) inhibitors, and antimycotic agents .

Synthesis Analysis

The synthesis of 2,3-dihydro-1,4-benzoxathiine derivatives, which are related to “4-Prop-2-enoyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide”, involves several methods. These include the intermolecular cyclizations of o-mercaptophenols, 2-mercaptoethanols, and their equivalents, cyclizations, cycloadditions, ring contractions and expansions, and reduction of 2,3-dihydro-1,4-benzoxathiine 4-oxides .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2,3-dihydro-1,4-benzoxathiine derivatives include intermolecular cyclizations, cyclizations, cycloadditions, ring contractions and expansions, and reductions .Aplicaciones Científicas De Investigación

Pharmacological Research: Anti-Cancer Properties

Chalcones, which are structurally related to the compound , have been identified to possess anti-cancer properties . The presence of the prop-2-enoyl group in the benzoxazine ring could potentially be exploited for its cytotoxic effects against cancer cells. Research could focus on synthesizing derivatives and testing their efficacy in various cancer models.

Antimicrobial Activity

The structural similarity of this compound to chalcones suggests potential antimicrobial activity . Studies could be conducted to assess its effectiveness against a range of bacterial and fungal pathogens, which could lead to the development of new antimicrobial agents.

Anti-Diabetic Applications

Chalcones have shown promise in anti-diabetic research, and the compound could be investigated for its potential to act as an insulin sensitizer or to inhibit enzymes relevant to diabetes management .

Antioxidant Effects

The antioxidant capacity of chalcones is well-documented, and the compound could be explored for its ability to scavenge free radicals and protect against oxidative stress . This application could have implications for diseases where oxidative damage is a contributing factor.

Synthesis of Heterocyclic Compounds

The compound can serve as an intermediate in the synthesis of various heterocyclic compounds . Its reactivity could be utilized in cycloaddition reactions to create novel heterocycles with potential biological activities.

Neurological Disorders: HDAC Inhibitors

Compounds similar to the one have been used as intermediates in the synthesis of HDAC inhibitors . These inhibitors are relevant in the treatment of neurological disorders, and the compound could be studied for its potential role in this area.

Chemical Synthesis: Green Chemistry Approaches

The compound could be used in green chemistry approaches to synthesize quinoxaline derivatives, which are important in the pharmaceutical industry for their broad spectrum of biological activities . Research could focus on developing environmentally friendly synthesis methods using this compound.

Mecanismo De Acción

Target of Action

The primary target of this compound is the KRAS G12C mutation . This mutation is found in various forms of cancer, including non-small cell lung cancer, colorectal cancer, and appendix cancer . The KRAS G12C mutation makes up more than 50% of all KRAS mutations .

Mode of Action

Normally, GTP binds to KRAS, activating the protein and promoting effectors to the MAP kinase pathway . GTP is hydrolyzed to GDP, and KRAS is inactivated . Kras g12c mutations impair the hydrolysis of gtp, leaving it in the active form . The compound inhibits the RAS GTPase family , thereby preventing the continuous activation of the KRAS protein caused by the G12C mutation .

Biochemical Pathways

The compound affects the MAP kinase pathway . By inhibiting the KRAS protein, it prevents the continuous activation of this pathway caused by the G12C mutation . This can lead to a decrease in cell proliferation and an increase in programmed cell death or apoptosis, which are key processes in the development and progression of cancer .

Result of Action

The compound’s action results in the inhibition of the continuously active KRAS protein, leading to decreased cell proliferation and increased apoptosis . This can potentially slow down or stop the progression of cancers that have the KRAS G12C mutation .

Safety and Hazards

While specific safety and hazard information for “4-Prop-2-enoyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide” is not available, it’s important to handle all chemical compounds with care and use appropriate safety measures. For example, a related compound, 3,4-Dihydro-2H-1,4-benzoxazine-2-carbonitrile, is classified as an irritant .

Direcciones Futuras

The future directions for research on “4-Prop-2-enoyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide” and related compounds could involve further exploration of their biological activities, potential applications, and mechanisms of action. Additionally, the development of more efficient synthesis methods could also be a focus .

Propiedades

IUPAC Name |

4-prop-2-enoyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-11(15)14-7-10(12(13)16)17-9-6-4-3-5-8(9)14/h2-6,10H,1,7H2,(H2,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCQAMPRDHSNSNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CC(OC2=CC=CC=C21)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-chlorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2930460.png)

![N-(3-chloro-4-methoxyphenyl)-2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2930461.png)

![3-cyclopentyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2930463.png)

![2,5-difluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2930465.png)

![8-(3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2930468.png)

![N'-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)-3-(trifluoromethyl)pyridine-2-carbohydrazide](/img/structure/B2930472.png)

![2-(3-(4,4-dimethyloxazolidin-3-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2930476.png)

![2-Bromo-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2930479.png)

![(E)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(p-tolyl)ethenesulfonamide](/img/structure/B2930482.png)